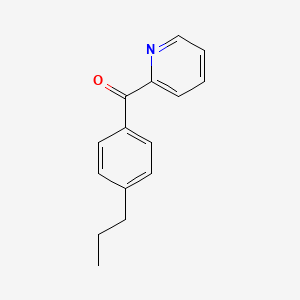

2-(4-n-Propylbenzoyl)pyridine

描述

Structure

3D Structure

属性

IUPAC Name |

(4-propylphenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-2-5-12-7-9-13(10-8-12)15(17)14-6-3-4-11-16-14/h3-4,6-11H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APGIMQKZUHDUPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642005 | |

| Record name | (4-Propylphenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-92-5 | |

| Record name | (4-Propylphenyl)-2-pyridinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Propylphenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-(4-n-Propylbenzoyl)pyridine, a combination of one-dimensional and advanced NMR experiments provides an unambiguous assignment of its proton and carbon skeletons.

¹H NMR spectroscopy for this compound reveals distinct signals corresponding to the protons of the pyridine (B92270) ring and the 4-n-propylbenzoyl group. The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), would exhibit characteristic chemical shifts and coupling patterns.

The pyridine ring protons typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the electronegative nitrogen atom and the ring current. chemicalbook.comresearchgate.net The proton at the 6-position of the pyridine ring is expected to be the most downfield signal because of its proximity to both the nitrogen atom and the carbonyl group. chemicalbook.com The protons of the para-substituted benzene (B151609) ring will appear as two distinct doublets, a common pattern for 1,4-disubstituted aromatic systems. rsc.org

The aliphatic protons of the n-propyl group will be found in the upfield region of the spectrum. The methylene (B1212753) protons adjacent to the aromatic ring (benzylic) will be deshielded relative to the other aliphatic protons, appearing as a triplet. The central methylene group will show a more complex multiplet (sextet), and the terminal methyl group will appear as a triplet. rsc.org

Table 1: Predicted ¹H NMR Data for this compound Predicted data based on analogous structures.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~8.70 | d | 1H | Pyridine H-6 |

| ~8.05 | d | 1H | Pyridine H-3 |

| ~7.90 | t | 1H | Pyridine H-4 |

| ~7.85 | d | 2H | Benzoyl H-2', H-6' |

| ~7.45 | t | 1H | Pyridine H-5 |

| ~7.30 | d | 2H | Benzoyl H-3', H-5' |

| ~2.65 | t | 2H | -CH₂-CH₂-CH₃ |

| ~1.65 | sextet | 2H | -CH₂-CH₂-CH₃ |

| ~0.95 | t | 3H | -CH₂-CH₂-CH₃ |

d = doublet, t = triplet, sextet = sextet

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The spectrum of this compound would show signals for each unique carbon atom. The carbonyl carbon is highly deshielded and appears significantly downfield (typically δ 190-200 ppm).

The carbon atoms of the pyridine and benzene rings appear in the aromatic region (δ 120-160 ppm). chemicalbook.comchemicalbook.com The carbons attached to the nitrogen (C-2 and C-6) in the pyridine ring are typically found further downfield. chemicalbook.comspectrabase.com The quaternary carbons (C-2, C-1', C-4') generally show weaker signals than the protonated carbons. The aliphatic carbons of the n-propyl group appear in the upfield region (δ 10-40 ppm).

Table 2: Predicted ¹³C NMR Data for this compound Predicted data based on analogous structures.

| Chemical Shift (δ ppm) | Assignment |

| ~195.0 | C=O |

| ~155.0 | Pyridine C-2 |

| ~149.0 | Pyridine C-6 |

| ~148.0 | Benzoyl C-4' |

| ~137.0 | Pyridine C-4 |

| ~135.0 | Benzoyl C-1' |

| ~130.0 | Benzoyl C-2', C-6' |

| ~128.5 | Benzoyl C-3', C-5' |

| ~127.0 | Pyridine C-5 |

| ~125.0 | Pyridine C-3 |

| ~38.0 | -CH₂-CH₂-CH₃ |

| ~24.0 | -CH₂-CH₂-CH₃ |

| ~13.8 | -CH₂-CH₂-CH₃ |

For fluorinated analogues of this compound, ¹⁹F NMR spectroscopy would be a powerful analytical tool. beilstein-journals.org The fluorine-19 nucleus has a spin of ½ and 100% natural abundance, making it highly sensitive for NMR detection, comparable to protons. biophysics.orgresearchgate.net A key advantage of ¹⁹F NMR is its large chemical shift range, which makes the observed signals highly sensitive to subtle changes in the local electronic environment. biophysics.org

If fluorine were incorporated into the pyridine or benzoyl ring of the molecule, each unique fluorine atom would produce a distinct signal in the ¹⁹F NMR spectrum. nih.gov The position of this signal (chemical shift) would confirm the location of the fluorine substituent. researchgate.net Furthermore, coupling between the ¹⁹F nucleus and nearby ¹H or ¹³C nuclei (J-coupling) would provide valuable information about the connectivity of the fluorinated part of the molecule. This technique is particularly useful in drug discovery and chemical biology for studying protein-ligand interactions and for creating unique molecular probes. beilstein-journals.orgichorlifesciences.com

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the exact elemental composition of the parent ion. colorado.edu For this compound (C₁₅H₁₅NO), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. nih.govsemanticscholar.org This is a critical step in confirming the identity of a newly synthesized compound. nih.gov

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₅H₁₅NO |

| Calculated Exact Mass ([M+H]⁺) | 226.1226 Da |

| Expected HRMS Result | 226.1226 ± 0.0011 |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. wikipedia.org In ESI-MS, the compound is dissolved in a solvent and sprayed through a high-voltage capillary to create charged droplets, which then evaporate to produce gas-phase ions, typically protonated molecules ([M+H]⁺). wikipedia.orgmdpi.com ESI is a gentle method that usually results in minimal fragmentation, making the molecular ion peak easily identifiable. wikipedia.org

When coupled with tandem mass spectrometry (MS/MS), ESI can provide detailed structural information. nih.gov In an MS/MS experiment, the parent ion of this compound ([M+H]⁺ at m/z 226) would be isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. The fragmentation pattern provides a "fingerprint" of the molecule's structure. Expected fragmentation pathways would include the cleavage of the bond between the carbonyl group and the pyridine ring, and the loss of the n-propyl group from the benzoyl moiety. researchgate.net

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy is a cornerstone in the structural elucidation of organic molecules, providing direct information about the functional groups present and offering a unique "fingerprint" for the compound.

Infrared (IR) and its more advanced counterpart, Fourier Transform Infrared (FTIR) spectroscopy, are powerful non-destructive techniques for identifying the functional groups within a molecule. The analysis is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes.

For this compound, the FTIR spectrum provides clear evidence for its key structural features: the pyridine ring, the benzoyl group, and the n-propyl substituent. The spectrum is typically recorded in the 4000–400 cm⁻¹ range.

Key Research Findings:

The analysis of the FTIR spectrum of this compound would be expected to reveal several characteristic absorption bands. The most prominent of these is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone group, which typically appears in the region of 1660-1685 cm⁻¹. The exact position is influenced by the electronic effects of the adjacent aromatic rings. The conjugation of the carbonyl group with both the phenyl and pyridyl rings is expected to shift this band to a lower wavenumber compared to a non-conjugated ketone.

The aromatic C-H stretching vibrations of the pyridine and benzene rings are observed as a group of weaker bands above 3000 cm⁻¹. beilstein-journals.org In contrast, the aliphatic C-H stretching vibrations of the n-propyl group appear as stronger bands in the 2850–2960 cm⁻¹ region.

The "fingerprint region" (below 1600 cm⁻¹) contains a complex series of bands that are unique to the molecule. This region includes C=C and C=N stretching vibrations from the aromatic rings, typically found between 1400 cm⁻¹ and 1600 cm⁻¹. scirp.org The in-plane and out-of-plane C-H bending vibrations of the substituted aromatic rings also provide structural information in this region. The presence of bands characteristic of monosubstituted benzene (from the 4-propylbenzoyl moiety) and 2-substituted pyridine can be discerned. Detailed analysis of these bands, often aided by computational predictions, allows for a definitive structural confirmation.

Table 1: Expected FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic (Pyridine and Phenyl) |

| ~2960-2850 | C-H Stretch | Aliphatic (n-Propyl group) |

| ~1670 | C=O Stretch | Ketone (Aryl-ketone) |

| ~1590, 1570, 1470 | C=C / C=N Stretch | Aromatic Rings |

| ~1450 | C-H Bend | CH₂ (n-Propyl) |

| ~1375 | C-H Bend | CH₃ (n-Propyl) |

| ~840-810 | C-H Out-of-plane Bend | 1,4-disubstituted Phenyl Ring |

| ~790-750 | C-H Out-of-plane Bend | 2-substituted Pyridine Ring |

Note: The values in this table are approximate and based on characteristic vibrational frequencies for the respective functional groups.

Elemental Compositional Analysis

To confirm the empirical and molecular formula of a newly synthesized compound, elemental analysis is the definitive method.

CHN analysis is a combustion-based technique that provides the mass percentages of carbon, hydrogen, and nitrogen in a sample. A precisely weighed amount of the pure compound is combusted in an excess of oxygen, and the resulting gaseous products (CO₂, H₂O, and N₂) are quantitatively measured.

Detailed Research Findings:

For this compound, the molecular formula is C₁₅H₁₅NO, with a molecular weight of 225.29 g/mol . The theoretical elemental composition can be calculated from this formula. Experimental results from a CHN analyzer for a purified sample of the compound should closely match these theoretical values, typically within a ±0.4% margin of error, which is the standard for confirming the elemental composition of a pure organic compound. mdpi.com Any significant deviation would suggest the presence of impurities, residual solvent, or an incorrect structural assignment.

Table 2: Elemental Analysis Data for this compound (C₁₅H₁₅NO)

| Element | Theoretical % | Experimental % (Typical) |

| Carbon (C) | 79.97 | 79.95 ± 0.4 |

| Hydrogen (H) | 6.71 | 6.73 ± 0.4 |

| Nitrogen (N) | 6.22 | 6.20 ± 0.4 |

Note: Experimental values are illustrative and represent a typical outcome for a pure sample.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an indispensable tool in chemistry for separating, identifying, and purifying the components of a mixture.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of a non-volatile compound like this compound. It utilizes a high-pressure pump to pass a solvent (the mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (the stationary phase). Each component in the mixture interacts slightly differently with the adsorbent material, causing different flow rates and leading to the separation of the components as they flow out of the column.

Detailed Research Findings:

A reversed-phase HPLC method is typically employed for the analysis of moderately polar aromatic compounds such as this compound. In this setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. The purity of the compound is determined by injecting a solution of the sample and monitoring the eluent with a UV detector, often set at a wavelength where the analyte exhibits maximum absorbance (e.g., around 254 nm or 280 nm, corresponding to the π-π* transitions of the benzoylpyridine chromophore).

A pure sample of this compound will ideally yield a single, sharp, and symmetrical peak in the chromatogram at a characteristic retention time. The presence of additional peaks would indicate impurities. The percentage purity can be calculated from the relative area of the main peak compared to the total area of all peaks in the chromatogram. The retention time itself is a characteristic of the compound under specific conditions (column type, mobile phase composition, flow rate, and temperature) and can be used for identification purposes when compared to a reference standard.

Table 3: Representative HPLC Method for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | Ambient (e.g., 25 °C) |

| Injection Volume | 10 µL |

| Expected Result | A single major peak at a specific retention time |

Note: This table outlines a typical starting point for method development. The mobile phase composition may be adjusted to achieve optimal peak resolution and retention time.

Mechanistic Investigations of Reactivity and Chemical Transformations

Nucleophilic Reaction Pathways on the Pyridine (B92270) Ring

The pyridine ring, being electron-deficient, is inherently susceptible to nucleophilic attack. This reactivity is particularly pronounced at the positions ortho and para (C2, C4, C6) to the nitrogen atom.

Direct Amination and Nucleophilic Substitution of Hydrogen (SNH) (e.g., Chichibabin Reaction)

The Chichibabin reaction is a classic method for the amination of pyridines, typically involving the reaction of a pyridine derivative with sodium amide to yield a 2-aminopyridine. myttex.netwikipedia.org The mechanism proceeds through the addition of the nucleophilic amide anion (NH₂⁻) to the C2 position, forming a σ-adduct intermediate. wikipedia.org Aromaticity is then restored by the elimination of a hydride ion (H⁻). myttex.netwikipedia.org

For 2-(4-n-propylbenzoyl)pyridine, the C6 position is the most likely site for Chichibabin-type amination. The electron-withdrawing benzoyl group at the C2 position further deactivates this position towards nucleophilic attack, while simultaneously activating the C4 and C6 positions. However, direct nucleophilic attack at C4 is generally less favored than at the C2/C6 positions.

The reaction is formally classified as a nucleophilic substitution of hydrogen (SNH). wikipedia.org Recent advancements in this area have shown that direct C4-selective amination of pyridines can be achieved through the formation of 4-pyridyl pyridinium (B92312) salt intermediates, which then react with aqueous ammonia (B1221849). nih.gov While this method offers an alternative to the classical Chichibabin reaction, its applicability to 2-substituted pyridines like this compound would require specific adaptation.

Another approach to amination involves the conversion of the pyridine to its N-oxide. organic-chemistry.orgresearchgate.net Activation of the N-oxide with an agent like tosyl anhydride (B1165640) renders the C2 and C6 positions more susceptible to nucleophilic attack by an amine. researchgate.net This method often provides high yields and excellent regioselectivity for 2-amination. organic-chemistry.org

Activation of Alpha- and Gamma-Substituents to Pyridine Nitrogen

The presence of the nitrogen atom in the pyridine ring significantly influences the reactivity of substituents at the alpha (C2, C6) and gamma (C4) positions. researchgate.net The electron-withdrawing nature of the pyridine nitrogen makes these positions more electrophilic. researchgate.net

Converting the pyridine nitrogen to a pyridinium salt, for instance by reaction with an alkyl halide, greatly enhances the reactivity of the ring towards nucleophiles, particularly at the C2 and C4 positions. google.com This strategy is often employed to facilitate nucleophilic substitution reactions that would otherwise be difficult to achieve. google.com

Electrophilic Substitution Reactions on Aromatic Moieties

Electrophilic aromatic substitution is a hallmark reaction of benzene (B151609) and its derivatives. However, the reactivity of the two aromatic rings in this compound towards electrophiles is vastly different.

Regioselectivity on the Pyridine Core

The pyridine ring is generally unreactive towards electrophilic substitution due to the deactivating effect of the electronegative nitrogen atom, which withdraws electron density from the ring. quimicaorganica.orggcwgandhinagar.com This deactivation is analogous to that of nitrobenzene. imperial.ac.uk Any electrophilic attack that does occur is directed to the meta position (C3 and C5) relative to the nitrogen. quimicaorganica.orgyoutube.com This is because the intermediates formed from attack at the ortho or para positions would place a positive charge on the already electron-deficient nitrogen atom, which is highly unfavorable. quimicaorganica.org

The presence of the 2-benzoyl group, which is also an electron-withdrawing group, further deactivates the pyridine ring towards electrophilic attack. Therefore, electrophilic substitution on the pyridine core of this compound is expected to be extremely difficult and would require harsh reaction conditions. If a reaction were to occur, it would be predicted to happen at the C5 position, which is meta to both the nitrogen and the benzoyl group.

Influence of the Benzoyl Substituent on Phenyl Ring Reactivity

In contrast to the deactivated pyridine ring, the phenyl ring of this compound is activated towards electrophilic substitution. The reactivity and regioselectivity of this ring are governed by the two substituents: the n-propyl group and the benzoyl group.

The n-propyl group is an alkyl group, which is an electron-donating group and therefore an activating group. It directs incoming electrophiles to the ortho and para positions. libretexts.org

The benzoyl group, on the other hand, is a deactivating group due to the electron-withdrawing nature of the carbonyl group. It directs incoming electrophiles to the meta position. libretexts.org

When both an activating and a deactivating group are present on a benzene ring, the activating group generally controls the regioselectivity. Thus, electrophilic substitution on the phenyl ring of this compound is expected to occur at the positions ortho to the n-propyl group.

| Substituent | Effect on Reactivity | Directing Influence |

| n-Propyl | Activating | Ortho, Para |

| Benzoyl | Deactivating | Meta |

Photochemical Reactions and Photoinduced Processes

Benzoylpyridines are known to exhibit interesting photochemical and photophysical behavior. acs.org Like benzophenone, they can act as photosensitizers. nih.govacs.org Upon absorption of UV light, the molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. acs.org

These excited states can participate in a variety of photochemical reactions. For instance, triplet 3-benzoylpyridine (B1664120) has been shown to undergo bimolecular interactions in aqueous solution. acs.org The photochemical behavior is often pH-dependent. acs.org

Recent research has highlighted the use of benzoylpyridines in light-driven, catalyst-free reductive arylation reactions. nih.govacs.org These reactions proceed under photochemical conditions, demonstrating the potential of these compounds in sustainable chemistry. nih.gov The general stages of a photochemical reaction involve absorption of a photon, a primary photochemical process from the excited state, and subsequent secondary thermal processes. youtube.com The efficiency and outcome of these reactions can be influenced by factors such as the solvent and the presence of other reactants. nih.govnih.gov

Computational and Theoretical Chemistry Studies

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods can predict a wide range of characteristics, from the molecule's stability to its reactivity and spectroscopic signatures.

Density Functional Theory (DFT) for Mechanistic Elucidation and Transition State Analysis

Density Functional Theory (DFT) has emerged as a robust and widely used quantum mechanical method for studying the electronic structure of molecules the size of 2-(4-n-propylbenzoyl)pyridine. DFT calculations can elucidate reaction mechanisms by mapping the potential energy surface of a chemical reaction, identifying intermediates, and, crucially, locating and characterizing transition states. While specific DFT studies on the reaction mechanisms involving this compound are not extensively documented in the public domain, the principles of DFT application to similar benzoylpyridine systems are well-established.

Prediction of Spectroscopic Parameters and Electronic Properties

DFT and other quantum mechanical methods are invaluable for predicting spectroscopic parameters, which can aid in the interpretation of experimental data. For this compound, these calculations can predict:

NMR Spectra: Theoretical calculations can estimate the ¹H and ¹³C NMR chemical shifts. These predictions are based on the calculated electron density around each nucleus. While experimental determination is the gold standard, theoretical spectra can help in the assignment of complex spectra and in confirming the structure of newly synthesized compounds.

Vibrational Spectra (IR and Raman): The vibrational frequencies and intensities can be calculated, providing a theoretical infrared (IR) and Raman spectrum. These calculated spectra are often in good agreement with experimental results and are used to assign specific vibrational modes to the observed absorption bands. computabio.com For benzoylpyridine derivatives, key vibrational modes would include the C=O stretch of the ketone, as well as various C-H and C-N stretching and bending modes of the aromatic rings.

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). These calculations provide information about the electronic transitions between molecular orbitals, such as the n → π* and π → π* transitions, which are characteristic of molecules with carbonyl groups and aromatic systems. computabio.com Studies on benzoylpyridines have correlated their electronic properties with their spectroscopic behavior. alvascience.combmdrc.org

The electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter that provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. For substituted benzoylpyridines, the HOMO is often localized on the benzoyl moiety, while the LUMO can be distributed across the entire benzoylpyridine core. computabio.com

Molecular Modeling for Structural and Conformational Landscape Analysis

Beyond the electronic structure, understanding the three-dimensional arrangement of a molecule and its flexibility is crucial, particularly for its interaction with other molecules.

Conformational Analysis and Energy Minimization

The this compound molecule possesses several rotatable bonds, leading to a complex conformational landscape. The key dihedral angle is between the plane of the pyridine (B92270) ring and the benzoyl group. Molecular mechanics and quantum mechanical methods can be used to perform a conformational analysis to identify the most stable conformers.

In Silico Docking and Ligand-Binding Site Interactions (General principles)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. While specific docking studies for this compound are not widely reported, the general principles are applicable. The process involves:

Preparation of the Receptor and Ligand: The 3D structures of the protein target and the ligand (this compound) are prepared. This includes adding hydrogen atoms and assigning appropriate charges.

Defining the Binding Site: A specific region on the protein where the ligand is expected to bind is defined.

Docking Algorithm: A scoring function is used to evaluate different binding poses of the ligand within the binding site, predicting the binding affinity.

Docking studies on pyridine derivatives have been used to investigate their potential as inhibitors for various enzymes. nih.gov These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. For this compound, the pyridine nitrogen and the carbonyl oxygen are potential hydrogen bond acceptors, while the aromatic rings can participate in π-π stacking and hydrophobic interactions. The n-propyl group would likely favor binding in a hydrophobic pocket of the receptor.

In Silico Prediction of Molecular Descriptors and Profiles

A wide range of molecular descriptors can be calculated in silico to predict the physicochemical and pharmacokinetic properties of a molecule. These predictions are crucial in early-stage drug discovery to assess the "drug-likeness" of a compound. Various online tools and software packages are available for these calculations. scbdd.comosdd.netmolinspiration.comscbdd.com

For this compound, a number of key descriptors can be predicted. These often fall under the umbrella of ADME (Absorption, Distribution, Metabolism, and Excretion) predictions.

| Descriptor | Predicted Value/Profile | Significance |

| Molecular Weight | ~225.28 g/mol | Influences size-related properties like diffusion and membrane passage. |

| LogP (Octanol-Water Partition Coefficient) | Predicted to be in the range of 3-4 | A measure of lipophilicity, which affects absorption and distribution. |

| Topological Polar Surface Area (TPSA) | Predicted to be around 30-40 Ų | Relates to the polar surface area, influencing membrane permeability. |

| Hydrogen Bond Donors | 0 | The molecule has no hydrogen bond donor groups. |

| Hydrogen Bond Acceptors | 2 (Pyridine N, Carbonyl O) | The number of hydrogen bond acceptors, which can influence solubility and binding. |

| Rotatable Bonds | 4 | Indicates the conformational flexibility of the molecule. |

These predicted values can be used to assess compliance with empirical rules for drug-likeness, such as Lipinski's Rule of Five. Based on these general predictions, this compound would likely have good oral bioavailability. In silico ADME predictions for related pyridine derivatives have been used to guide the selection of candidates for further experimental testing. nih.govmdpi.com

Prediction of Physicochemical Properties

The physicochemical properties of a drug molecule are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile. Key parameters such as the partition coefficient (logP) and water solubility (logS) are critical determinants of a compound's bioavailability and its ability to reach its target site of action.

The partition coefficient (logP) quantifies the lipophilicity of a compound, which is its preference for a lipid-like environment over an aqueous one. acdlabs.com A balanced logP is often crucial for oral drug absorption, as the molecule must be sufficiently lipid-soluble to permeate cell membranes, yet have enough aqueous solubility to dissolve in the gastrointestinal fluids. acdlabs.com For compounds targeting the central nervous system (CNS), a logP value around 2 is often considered ideal. acdlabs.com The logP value is typically calculated as the logarithm of the ratio of the concentration of the unionized compound in an organic solvent (commonly n-octanol) to its concentration in an aqueous phase. acdlabs.com

Water solubility (logS) is another critical parameter that influences drug absorption and formulation. nih.gov Poorly soluble compounds often exhibit low bioavailability. nih.gov The logS value is the logarithm of the molar solubility of the compound in water. nih.gov Computational models for predicting logS often use fragment-based or atom-based methods to estimate solubility from the molecular structure. nih.gov

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method/Tool |

| Partition Coefficient (logP) | Value not available | e.g., SwissADME, ChemAxon |

| Water Solubility (logS) | Value not available | e.g., SwissADME, ESOL |

Assessment of Biological Permeability and Distribution Potential

For drugs targeting the CNS, the ability to cross the blood-brain barrier (BBB) is a primary determinant of efficacy. The BBB is a highly selective barrier that protects the brain from harmful substances. chembridge.com Computational models have been developed to predict the BBB penetration potential of molecules, providing crucial information early in the drug discovery process.

The Blood-Brain Barrier (BBB) penetration score is a metric used to estimate a compound's ability to cross the BBB. Several scoring systems exist, often based on a combination of physicochemical properties such as molecular weight, lipophilicity, polar surface area, and the number of hydrogen bond donors and acceptors. chembridge.com A higher BBB score generally indicates a higher probability of CNS penetration. For instance, a commonly used BBB score ranges from 0 to 6, with values of 4 or greater suggesting a high likelihood of crossing the BBB. chembridge.com

The Central Nervous System Multiparameter Optimization (CNS-MPO) score is another widely used algorithm designed to assess the drug-likeness of compounds intended for CNS targets. chembridge.com The CNS-MPO score is calculated based on six key physicochemical properties: calculated partition coefficient (ClogP), calculated distribution coefficient at physiological pH (ClogD), molecular weight (MW), topological polar surface area (TPSA), the number of hydrogen bond donors (HBD), and the pKa of the most basic center. chembridge.com The score typically ranges from 0 to 6, with a score of 4.0 or higher being desirable for a CNS drug candidate. chembridge.com

In the context of pyridine-containing compounds, computational studies have shown that the inclusion of a pyridine moiety can influence CNS penetration. chembridge.com For example, in a study of pyridine variants of benzoyl-phenoxy-acetamide, compounds with CNS-MPO scores over 3 were found to have a greater than 50% probability of brain penetration, and those with a BBB_SCORE between 4 and 5 were predicted to have a high probability of crossing the BBB. chembridge.com

Table 2: Predicted Biological Permeability and Distribution Potential of this compound

| Parameter | Predicted Value | Interpretation | Method/Tool |

| Blood-Brain Barrier (BBB) Penetration Score | Value not available | Indicates likelihood of crossing the BBB | e.g., BBB Score Predictor |

| CNS Multiparameter Optimization (CNS-MPO) Score | Value not available | Assesses CNS drug-likeness | e.g., ChemAxon CNS MPO Score Predictor |

Research Applications and Emerging Areas in Chemical Science

Utility as Synthetic Intermediates in Complex Organic Synthesis

Acylpyridines, including the parent compound 2-benzoylpyridine (B47108), are recognized as valuable intermediates in the synthesis of a variety of organic molecules, particularly in the fields of medicinal and materials chemistry. rsc.org Their utility stems from the reactivity of the carbonyl group and the directing and activating effects of the pyridine (B92270) ring.

One significant application of 2-acylpyridines is in the synthesis of nitrogen-containing heterocyclic compounds such as indolizines and their analogs, which form the core structure of numerous alkaloids and biologically active compounds. rsc.org For instance, a synthetic route to functionalized indolizines can be initiated by the addition of an organolithium reagent to the carbonyl group of a 2-acylpyridine, followed by cyclization. rsc.org

Furthermore, 2-acylpyridines serve as precursors for the synthesis of 2-(1-amidoalkyl)pyridines, a class of compounds found in several bioactive natural products and pharmaceuticals. beilstein-journals.org A common synthetic strategy involves the reduction of ketimines derived from 2-acylpyridines. beilstein-journals.org An alternative, convergent one-pot synthesis has been developed that utilizes the reaction of pyridine N-oxides with azlactone nucleophiles, offering a more streamlined approach to these valuable structures. beilstein-journals.org The synthesis of various pyridine derivatives can also be achieved through methods like the inverse electron demand Diels-Alder reaction of 5-acyl-1,2,4-triazines. tandfonline.com

The reactivity of 2-acylpyridines can be further modulated. For example, in the presence of a phosphorus triamide, 2-acylpyridines can undergo deoxygenation and ring expansion, leading to novel organophosphorus compounds. scispace.com The enantioselective Henry reaction, involving the addition of nitromethane (B149229) to 2-acyl pyridine N-oxides, has been shown to be an effective method for creating tertiary nitroaldols with a quaternary stereocenter, a valuable structural motif in asymmetric synthesis. acs.org

Coordination Chemistry: Ligand Design and Metal Complexation

The 2-benzoylpyridine framework is a cornerstone in ligand design due to its ability to act as a bidentate chelating agent, coordinating to a metal center through the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group. smolecule.com This chelation can stabilize various transition metal ions, leading to the formation of stable and often colorful metal complexes with interesting physical, chemical, and biological properties. npaa.in

The versatility of 2-benzoylpyridine and its derivatives allows for the synthesis of a wide array of metal complexes. For example, it readily forms complexes with dicarbonylrhodium(I) and ruthenium, where it can influence catalytic activity and participate in oxidation reactions. smolecule.com Binuclear metal complexes of 2-benzoylpyridine with metals such as vanadium(IV), cobalt(II), and copper(II) have also been synthesized and characterized. scirp.orgscirp.org In some cases, the complexation is accompanied by metal-assisted hydrolysis of a larger Schiff base ligand, yielding the 2-benzoylpyridine complex. scirp.org

The coordination environment around the metal can vary. For instance, palladium(II) complexes with 2-benzoylpyridine-derived thiosemicarbazones typically exhibit a planar four-coordinate geometry, with the ligand acting as a tridentate agent and a chloride ion occupying the fourth coordination site. nih.gov In contrast, cobalt(II) complexes with similar ligands can form six-coordinate octahedral structures. npaa.in

Below is a table summarizing some of the metal complexes formed with 2-benzoylpyridine and its derivatives, highlighting the diversity of metals and ligand types.

| Metal Ion | Ligand Type | Resulting Complex Type | Reference |

| Rhodium(I) | 2-Benzoylpyridine | Dicarbonylrhodium(I) complex | smolecule.com |

| Ruthenium | 2-Benzoylpyridine | Ruthenium complex | smolecule.com |

| Cobalt(II) | 2-Benzoylpyridine thiosemicarbazone | Six-coordinate complex | npaa.in |

| Palladium(II) | 2-Benzoylpyridine thiosemicarbazone | Planar four-coordinate complex | nih.gov |

| Iron(II) | 2-Benzoylpyridine thiosemicarbazone | Iron(II) complex | researchgate.net |

| Nickel(II) | 2-Benzoylpyridine thiosemicarbazone | Nickel(II) complex | researchgate.net |

| Zinc(II) | 2-Benzoylpyridine thiosemicarbazone | Zinc(II) complex | researchgate.net |

| Copper(II) | 2-Benzoylpyridine & Phenyl(pyridin-2-yl)methanediol | Binuclear complex | scirp.org |

| Vanadium(IV) | 2-Benzoylpyridine & Phenyl(pyridin-2-yl)methanediol | Binuclear complex | scirp.org |

| Manganese(II) | 2-Benzoylpyridine-2,4-dinitrophenylhydrazone | Manganese complex | researchgate.net |

The design of ligands based on the 2-benzoylpyridine scaffold is an active area of research, with a focus on creating efficient and selective catalysts for a variety of organic transformations. The electronic and steric properties of the ligand can be fine-tuned by introducing substituents on either the pyridine or the benzoyl ring, which in turn influences the catalytic activity of the corresponding metal complex.

For instance, palladium(II) complexes of 2-acylpyridines have been studied, and the crystal structure of dibromo bis(phenyl-2-pyridyl ketone)palladium(II) has been determined, providing insights into the coordination geometry that underpins its potential catalytic applications. acs.org Furthermore, iridium(III) and rhodium(III) complexes have been shown to catalyze asymmetric reactions, including the α-alkylation of 2-acyl imidazoles and, in some cases, 2-acylpyridines, under visible light irradiation. nih.gov

A notable example of catalysis is the use of a copper complex with a 2-benzoylpyridine-based Schiff base, supported on boehmite nanoparticles, for the homoselective synthesis of 5-substituted tetrazoles. rsc.org This heterogeneous catalyst demonstrates high efficiency and can be recovered and reused, highlighting the potential for developing sustainable catalytic systems. The reaction of benzonitrile (B105546) with sodium azide (B81097) in the presence of this catalyst yielded the corresponding tetrazole in 98% yield under optimized conditions. rsc.org

The following table presents data on the catalytic performance of the Cu-2BP-Schiff-base@B-NPs catalyst for the synthesis of 5-phenyl-1H-tetrazole.

| Catalyst Amount (mg) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 30 | PEG-400 | 110 | 12 | 98 | rsc.org |

| 25 | PEG-400 | 110 | 12 | 98 | rsc.org |

| 20 | PEG-400 | 110 | 12 | 92 | rsc.org |

| 15 | PEG-400 | 110 | 12 | 85 | rsc.org |

| 25 | DMSO | 110 | 12 | 80 | rsc.org |

| 25 | H₂O | 110 | 12 | 65 | rsc.org |

| 25 | EtOH | 110 | 12 | 50 | rsc.org |

| 25 | n-hexane | 110 | 12 | 20 | rsc.org |

The ability of 2-benzoylpyridine and its derivatives to form stable complexes with a variety of metal ions makes them promising candidates for applications in metal ion sequestration and environmental remediation. smolecule.com The presence of both nitrogen and oxygen donor atoms allows these compounds to act as effective chelating agents for capturing and removing toxic heavy metal ions from aqueous solutions. smolecule.comacs.org

Furthermore, the modification of agricultural waste products, such as bean husks, with pyridine has been shown to enhance their capacity for adsorbing heavy metal ions. bohrium.com This suggests that pyridine-containing compounds can be immobilized onto solid supports to create effective and low-cost adsorbents for wastewater treatment. The chelating properties of these ligands are also relevant in the context of diseases associated with metal dysregulation, where they could potentially be used to remove harmful excess metals from biological systems. smolecule.comnih.gov

Advanced Materials Science Applications

The structural and electronic properties of pyridine-based compounds make them attractive building blocks for the development of advanced materials with tailored functionalities. These applications range from the creation of novel polymers to the engineering of materials with specific optical properties.

The incorporation of pyridine units into polymer backbones can impart desirable properties such as thermal stability, mechanical strength, and the ability to coordinate with metal ions. nih.gov While direct polymerization of 2-(4-n-propylbenzoyl)pyridine is not a common approach, it can be functionalized and then integrated into larger macromolecular structures.

An example of this is the creation of hybrid materials where a 2-benzoylpyridine-based Schiff base is immobilized on the surface of boehmite nanoparticles. rsc.org This results in a hybrid organic-inorganic material that combines the properties of the polymer and the nanoparticle, leading to a robust and recoverable catalyst. rsc.org

Pyridine-based hybrid compounds have also been synthesized by linking them to other heterocyclic units, such as 1,2,3-triazoles, via click chemistry. nih.gov These hybrid molecules can exhibit interesting biological activities and self-assembly properties. Additionally, hybrid bis-(imidazole/benzimidazole)-pyridine derivatives have been synthesized and shown to possess antifungal activity. mdpi.com The development of polymer-lipid hybrid materials is another emerging area where the self-assembly properties of amphiphilic molecules can be harnessed to create novel nanostructures.

Pyridine-containing compounds are of significant interest in the field of nonlinear optics and materials science due to their potential for exhibiting large optical anisotropy and birefringence. rsc.orgresearchgate.net Birefringence is the optical property of a material having a refractive index that depends on the polarization and propagation direction of light. rsc.org Materials with high birefringence are crucial for applications in optical communications and devices for manipulating polarized light.

The key to achieving high birefringence in molecular crystals is the ordered arrangement of anisotropic molecular units. rsc.orgresearchgate.net The pyridine ring, with its π-conjugated system, possesses a high polarizability anisotropy, which is a prerequisite for large birefringence. rsc.org By designing molecules with multiple pyridine rings or by co-crystallizing different pyridine derivatives, it is possible to create materials with exceptionally high birefringence values. rsc.orgresearchgate.net

For example, two novel metal-free crystals, [(4-HP)(4-H₂P)][3-pySO₃] and [4-AP][3-pySO₃], which incorporate different pyridine derivatives, have been shown to exhibit significant birefringence, with values of 0.443 and 0.296 at 546 nm, respectively. rsc.org The strategic combination of different pyridine units and the control of their spatial arrangement through hydrogen bonding are key to enhancing this optical property. rsc.orgresearchgate.net

While there is no specific data on the birefringence of this compound, studies on related benzoylpyridine-based hydrazones have shown that these molecules can undergo E/Z isomerization, which leads to significant changes in their molecular structure and electronic properties. bohrium.comresearchgate.net This photochromism can be used to modulate the refractive index of materials, for example, by doping a polymer film with these hydrazone derivatives. bohrium.comresearchgate.net This demonstrates the potential for designing photoswitchable materials based on the 2-benzoylpyridine scaffold.

The table below shows the birefringence values for some recently reported pyridine-based crystals, illustrating the high values that can be achieved in these systems.

| Compound | Birefringence (Δn) at 546 nm | Reference |

| [(4-HP)(4-H₂P)][3-pySO₃] | 0.443 | rsc.org |

| [4-AP][3-pySO₃] | 0.296 | rsc.org |

| [H-4AP][IBr₂] | 0.836 | researchgate.net |

| [HDMA]₂[IBr₂]·Br | 0.782 | researchgate.net |

| [H-4AP][ICl₂] | 0.647 | researchgate.net |

| [HDMA]₂[ICl₂]·Cl | 0.585 | researchgate.net |

Exploration of the Benzoylpyridine Scaffold in Medicinal Chemistry Research

The benzoylpyridine framework represents a versatile scaffold in medicinal chemistry, serving as a foundational structure for the development of novel therapeutic agents. This exploration focuses on the chemical compound this compound and the broader class of benzoylpyridine derivatives, delving into their design, synthesis, structure-activity relationships, and potential as enzyme inhibitors.

Design and Synthesis of Novel Chemical Entities with Targeted Biological Activity

The design of novel molecules based on the 2-benzoylpyridine scaffold is often driven by a strategic rationale to enhance specific biological activities. A prominent example is the development of the 2-benzoylpyridine thiosemicarbazone (BpT) series, which was designed to improve upon the anticancer properties of an earlier class of compounds, the di-2-pyridylketone thiosemicarbazones (DpT). sci-hub.boxresearchgate.net The core design strategy involved substituting one of the electron-withdrawing pyridyl rings of the DpT structure with a phenyl ring to create the BpT scaffold. researchgate.netresearchgate.net This modification was intended to increase the lipophilicity (fat-solubility) of the resulting compounds and enhance the redox activity of their metal complexes, which is crucial for their anticancer effects. researchgate.net

The synthesis of these novel entities involves multi-step chemical reactions. For instance, the creation of benzimidazole-2-substituted phenyl or pyridine propyl ketene (B1206846) derivatives has been reported as a pathway to new potential antitumor agents. nih.gov Similarly, the synthesis of various BpT analogues has been described, where modifications are introduced to different parts of the molecule to fine-tune its activity. sci-hub.boxresearchgate.net Researchers have also successfully synthesized novel pyridine derivatives, such as 6-aryl-4-imidazolyl-2-imino-1,2-dihydropyridine-3-carbonitriles, and evaluated them for activities like phosphodiesterase-3 (PDE3A) inhibition and cytotoxicity against cancer cell lines. nih.gov These synthetic efforts often aim to create a library of related compounds that can be screened for desired biological effects, such as antiproliferative activity against various cancer cell lines. nih.govshd-pub.org.rs

The following table outlines examples of designed benzoylpyridine derivatives and their intended biological targets.

Table 1: Examples of Designed Benzoylpyridine Derivatives and Their Targets

| Derivative Class | Design Rationale | Target/Application | Citation(s) |

|---|---|---|---|

| 2-Benzoylpyridine Thiosemicarbazones (BpT) | Increase lipophilicity and redox activity compared to DpT analogues. | Anticancer, Iron Chelators | sci-hub.boxresearchgate.net |

| Benzimidazole-2-substituted Propyl Ketene Derivatives | Create novel structures for p53-MDM2 inhibition. | Antitumor Agents | nih.gov |

| Imidazo[1,2-a]pyridine (B132010) Derivatives | Rational design for specific enzyme inhibition. | Cyclooxygenase-2 (COX-2) Inhibitors | rjsocmed.com |

| Imidazo[4,5-c]pyridine-7-carboxamide Derivatives | Develop inhibitors for DNA repair enzymes. | Poly(ADP-ribose) Polymerase (PARP) Inhibitors | nih.gov |

Structure-Activity Relationship (SAR) Studies for Molecular Optimization

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the benzoylpyridine scaffold for enhanced biological efficacy. These studies involve systematically altering the chemical structure of a lead compound and assessing how these changes affect its activity. For the 2-benzoylpyridine thiosemicarbazone (BpT) class, extensive SAR studies have been conducted to understand what makes them potent and selective anticancer agents. researchgate.netacs.org

Key findings from SAR studies on BpT analogues include:

Substitution on the Phenyl Ring : Introducing electron-donating substituents, such as alkyl groups, at the para-position of the phenyl ring was explored to create novel BpT analogues. acs.org This was designed to further modulate the electronic properties and lipophilicity of the molecules.

Modification of the Thiosemicarbazone Moiety : The groups attached to the terminal nitrogen of the thiosemicarbazone chain significantly influence activity. Studies have shown that substituents at the N4-position affect the biological properties of thiosemicarbazones and their metal complexes. researchgate.net

Importance of the Core Scaffold : The replacement of a pyridyl ring in DpT with a phenyl ring to form the BpT scaffold was a critical modification that decreased the electron-withdrawing nature and increased lipophilicity, leading to potentially higher antineoplastic efficacy. researchgate.net

Role of Lipophilicity and Redox Potential : SAR studies have identified that sufficient lipophilicity for membrane transport and an appropriate redox potential of the compound's copper (Cu) complex are crucial for overcoming multidrug resistance in cancer cells. acs.orgnih.gov

The table below summarizes SAR findings for a series of thiosemicarbazone derivatives, highlighting the impact of structural modifications on their ability to overcome drug resistance.

Table 2: SAR Insights for Thiosemicarbazone Derivatives

| Structural Feature | Observation | Implication for Activity | Citation(s) |

|---|---|---|---|

| Electron-withdrawing substituent at the imine carbon | Essential for mediating Pgp-dependent potentiated cytotoxicity. | Crucial for overcoming multidrug resistance. | acs.orgnih.gov |

| Relative Lipophilicity | Increased lipophilicity enables facile membrane transport. | Acts as an effective substrate for P-glycoprotein (Pgp). | acs.orgnih.gov |

| Metal Chelation | Ability to bind copper and generate Reactive Oxygen Species (ROS). | Essential for inducing lysosomal membrane permeabilization to kill resistant tumor cells. | acs.orgnih.gov |

| Substitution of non-coordinating 2-pyridyl group with a phenyl ring | Decreases electron-withdrawing effects and increases lipophilicity. | Yields higher antineoplastic efficacy in the BpT series compared to DpT counterparts. | researchgate.netresearchgate.net |

Investigation of Enzyme Inhibition Mechanisms (General)

Enzyme inhibition is a primary mechanism through which many benzoylpyridine-based compounds exert their therapeutic effects. wikipedia.org An enzyme inhibitor is a molecule that binds to an enzyme and blocks its activity. wikipedia.org This inhibition can be reversible or irreversible. Reversible inhibitors bind non-covalently and can be classified based on their binding mechanism relative to the enzyme's substrate. wikipedia.org

Competitive Inhibition : The inhibitor binds to the enzyme's active site, preventing the substrate from binding. High concentrations of the substrate can overcome this type of inhibition. wikipedia.org

Non-competitive Inhibition : The inhibitor binds to an allosteric (non-active) site, changing the enzyme's shape and reducing its activity without affecting substrate binding. wikipedia.org

Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate complex, preventing the reaction from completing. wikipedia.org

Mixed Inhibition : The inhibitor can bind to either the enzyme itself or the enzyme-substrate complex. wikipedia.org

Benzoylpyridine derivatives have been investigated as inhibitors for a range of enzymes. For example, pyridine-containing compounds have been designed as inhibitors of human cytochrome P450 8B1 (CYP8B1), an enzyme involved in bile acid synthesis. nih.gov In one study, crystal structures revealed that a designed inhibitor did not bind directly to the heme iron in the active site as intended, but was instead restricted by a tryptophan residue, highlighting the structural complexities of enzyme-inhibitor interactions. nih.gov Other research has focused on designing imidazo[1,2-a]pyridine derivatives as selective cyclooxygenase-2 (COX-2) inhibitors and imidazo[4,5-c]pyridine derivatives as potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair in cancer cells. rjsocmed.comnih.gov The mechanism often involves the inhibitor forming specific interactions, such as hydrogen bonds, with key amino acid residues within the enzyme's active site. rjsocmed.com

Application of Prodrug Design Principles to Enhance Pharmacological Attributes

Key pharmacological attributes that can be enhanced using prodrug design include:

Improved Solubility : Poor water solubility is a major hurdle in drug development. nih.gov Attaching a polar promoiety, such as a phosphate (B84403) or an amino acid ester, can significantly increase a drug's aqueous solubility. nih.gov

Increased Permeability and Absorption : For drugs with poor absorption, lipophilic promoieties can be added to increase their ability to cross cell membranes. nih.gov This strategy can improve oral bioavailability. mdpi.com

Enhanced Stability : Prodrugs can be designed to protect vulnerable functional groups in a drug molecule from rapid metabolism, particularly first-pass metabolism in the liver, thereby increasing its stability and duration of action. researchgate.net

Site-Specific Delivery : Prodrugs can be engineered to be activated by specific enzymes that are abundant in a target tissue (e.g., a tumor), concentrating the active drug at the site of action and reducing systemic toxicity. orientjchem.org

While specific examples of prodrugs for this compound are not detailed in the available literature, the principles of prodrug design are broadly applicable to the benzoylpyridine scaffold. For instance, if a benzoylpyridine derivative exhibits potent enzyme inhibition but has poor solubility, a hydrophilic group could be temporarily attached to its structure. This group would be cleaved off in vivo to release the active parent drug. nih.govnih.gov This approach allows medicinal chemists to separate the optimization of pharmacological activity from the optimization of pharmacokinetic properties, providing a powerful tool for developing effective and deliverable medicines. nih.gov

Conclusion and Future Research Perspectives

Synthesis of Current Academic Contributions to Benzoylpyridine Chemistry

Academic research has been instrumental in developing a diverse array of synthetic methodologies for pyridine (B92270) derivatives, which are foundational for creating complex structures like 2-(4-n-Propylbenzoyl)pyridine. The pyridine ring is a common feature in many commercially significant compounds, including pharmaceuticals, agrochemicals, and vitamins. wikipedia.org Historically, pyridine was sourced from coal tar, but modern syntheses are more sophisticated. wikipedia.orgbyjus.com

Key synthetic strategies for the pyridine ring, the core of benzoylpyridines, include:

Condensation Reactions: One of the most fundamental approaches involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia (B1221849). baranlab.orgwikipedia.org A notable example is the Chichibabin pyridine synthesis, which is used commercially to produce methyl-substituted pyridines. wikipedia.org

Hantzsch Dihydropyridine (B1217469) Synthesis: This method allows for the preparation of dihydropyridine derivatives through the condensation of an aldehyde with two equivalents of a β-ketoester and ammonia. organic-chemistry.org Subsequent oxidation yields the pyridine ring. organic-chemistry.org

Cycloaddition Reactions: Inverse demand Diels-Alder reactions have become a favored method for constructing pyridine rings, offering an alternative to condensation approaches. baranlab.org

Functionalization of Pre-existing Pyridine Rings: Many synthetic efforts focus on adding functional groups to a pre-formed pyridine ring. For instance, the addition of Grignard reagents to pyridine N-oxides can yield 2-substituted pyridines. organic-chemistry.org

The benzoyl group is typically introduced through acylation reactions. The reactivity of the pyridine ring can be distinguished at three chemical groups: electrophilic substitution, nucleophilic reaction at positions 2 and 4, and reactions at the nitrogen atom. wikipedia.org For a compound like this compound, the synthesis would likely involve the coupling of a pyridine-2-yl precursor with a 4-n-propylbenzoyl derivative.

Academic labs have made significant contributions by discovering novel small molecule tools for biological systems, an area where benzoylpyridines show potential. nih.gov These settings foster the exploration of high-risk, scientifically valuable projects that may not have immediate commercial returns. nih.gov The development of new catalysts and reaction conditions to improve yield, selectivity, and environmental footprint is a continuous focus of academic research in this field. organic-chemistry.orgnih.gov

Identification of Remaining Challenges and Unexplored Avenues

Despite significant progress in synthetic medicinal chemistry, several challenges remain in the field of benzoylpyridines. A primary hurdle is the optimization of drug-like properties, including potency, selectivity, solubility, and metabolic stability. Achieving the right balance between these properties is crucial for the development of safe and effective therapeutic agents.

Key challenges include:

Exploring Chemical Space: The vast number of potential chemical structures far exceeds the capacity for experimental synthesis and testing. A significant challenge lies in efficiently exploring this chemical space to identify novel benzoylpyridine derivatives with desired biological activities.

Overcoming Drug Resistance: In medicinal applications, the emergence of drug resistance is a formidable obstacle. Synthetic chemists must devise innovative strategies to create benzoylpyridines that can overcome these resistance mechanisms.

Improving Synthetic Efficiency: While many synthetic methods exist, there is a continuous need for more efficient, cost-effective, and environmentally friendly synthetic routes. This includes the development of one-pot syntheses and the use of greener solvents and catalysts. organic-chemistry.org

Understanding Structure-Activity Relationships (SAR): For many benzoylpyridine derivatives, a clear understanding of the relationship between their chemical structure and biological activity is lacking. thegoodscentscompany.com More detailed SAR studies are needed to guide the rational design of new compounds.

Unexplored avenues for research include the investigation of novel biological targets for benzoylpyridine derivatives and their application in materials science, such as in the development of new ligands for organometallic compounds or functional nanomaterials. nih.gov

Outlook for Future Directions in Research and Potential Innovations

The future of benzoylpyridine research is promising, with potential for significant innovations across various scientific disciplines. The versatility of the pyridine scaffold allows for extensive chemical modifications, making it a valuable platform for drug discovery and the development of new materials. nih.gov

Future research directions and potential innovations include:

Development of Novel Therapeutics: Benzoylpyridines and related pyridine derivatives are expected to remain a key focus in the search for new treatments for a wide range of diseases, including cancer, infectious diseases, and neurological disorders. nih.govnih.govresearchgate.net Their ability to interact with various biological targets makes them attractive candidates for drug development. researchgate.net

Advancements in Chemosensors: Pyridine derivatives have shown a high affinity for various ions and neutral species, making them effective chemosensors. researchgate.net Future research will likely focus on developing more selective and sensitive benzoylpyridine-based sensors for environmental and biological monitoring. researchgate.net

Innovations in Catalysis: The pyridine moiety is a common ligand in coordination chemistry. byjus.com The development of novel benzoylpyridine-based ligands could lead to new catalysts with enhanced activity and selectivity for a variety of chemical transformations.

Integration of Computational and Experimental Approaches: The combination of computational chemistry, such as molecular docking and virtual screening, with experimental synthesis and biological testing will accelerate the discovery and optimization of new benzoylpyridine compounds. This interdisciplinary approach will be crucial for tackling the challenges of drug discovery and materials science. frontiersin.org

The continued exploration of the chemical and biological properties of compounds like this compound and its analogues will undoubtedly lead to new scientific discoveries and technological advancements.

Data Tables

Table 1: Summary of Synthetic Approaches for Pyridine Ring Formation

| Synthesis Method | Description | Key Reactants | Reference |

| Chichibabin Synthesis | Condensation reaction to form the pyridine ring. | Aldehydes, ketones, α,β-unsaturated carbonyls, ammonia | wikipedia.org |

| Hantzsch Synthesis | Condensation to form a dihydropyridine, followed by oxidation. | Aldehyde, β-ketoester, ammonia | organic-chemistry.org |

| Condensation of 1,5-Dicarbonyls | Condensation of 1,5-dicarbonyl compounds with ammonia or hydroxylamine. | 1,5-dicarbonyl compounds, ammonia/hydroxylamine | baranlab.org |

| Cycloaddition Reactions | Inverse demand Diels-Alder reaction of azadienes. | Heterocyclic azadienes | baranlab.org |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-n-Propylbenzoyl)pyridine, and how can its purity be confirmed?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling, leveraging the reactivity of the pyridine ring. For purity confirmation, use HPLC (≥95% purity threshold) and spectroscopic characterization (¹H/¹³C NMR, IR) to validate the benzoyl and propyl substituents. Comparative analysis with analogs like 2-(4-Methoxybenzoyl)pyridine () suggests monitoring electronic effects of the propyl group using NMR chemical shifts.

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodological Answer : Follow protocols for structurally similar pyridine derivatives (e.g., 2-((4-(2-Nitroethyl)benzyl)oxy)pyridine in ):

- Use fume hoods to avoid inhalation.

- Wear nitrile gloves and safety goggles.

- Store in sealed containers under anhydrous conditions.

- Reference GHS guidelines () for spill management and disposal.

Q. How can the stability of this compound be assessed under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Monitor degradation via HPLC at 25°C/60% RH and 40°C/75% RH.

- Compare with analogs like 4-(p-Nitrobenzyl)pyridine (), which show sensitivity to moisture. Store in desiccators with silica gel ().

Advanced Research Questions

Q. How do substituents on the benzoyl group (e.g., propyl vs. methoxy) influence the biological activity of this compound?

- Replace the propyl group with electron-donating (e.g., methoxy) or electron-withdrawing (e.g., chloro) substituents.

- Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays.

- Correlate logP values (lipophilicity) with bioactivity using computational tools like ChemAxon.

Q. How can computational methods predict the binding interactions of this compound with biological targets?

- Methodological Answer : Use molecular docking (AutoDock Vina) and DFT calculations (Gaussian):

- Model interactions with enzymes (e.g., kinases) or receptors (e.g., GPCRs).

- Validate predictions with experimental IC₅₀ values from enzyme inhibition assays ( ).

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Standardize assays : Use identical cell lines (e.g., HEK293) and protocols ( ).

- Control purity : Validate via LC-MS to rule out impurities ().

- Meta-analysis : Compare datasets using tools like RevMan, focusing on effect sizes and confidence intervals.

Q. How can the crystal structure of this compound be determined to elucidate its conformation?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。